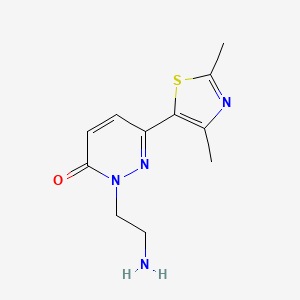

2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one

Description

2-(2-Aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one (CAS: 1283109-18-1) is a pyridazinone derivative featuring a 2,4-dimethylthiazole moiety at the 6-position and a 2-aminoethyl substituent at the 2-position of the pyridazinone ring. This compound is supplied by Hubei Guoyun Furui Technology Co., Ltd., a specialist in pharmaceutical intermediates and reference standards, indicating its relevance in drug discovery and development .

Properties

IUPAC Name |

2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c1-7-11(17-8(2)13-7)9-3-4-10(16)15(14-9)6-5-12/h3-4H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMWCJHSYRKGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166575 | |

| Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2,4-dimethyl-5-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283109-18-1 | |

| Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2,4-dimethyl-5-thiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283109-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2,4-dimethyl-5-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the core structure can be formed through cyclization reactions.

Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a substitution reaction using a thiazole derivative.

Attachment of the Aminoethyl Group: The aminoethyl group can be added through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions could target the pyridazinone core or the thiazolyl group, potentially leading to the formation of dihydropyridazinones or reduced thiazoles.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminoethyl group or the thiazolyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce dihydropyridazinones.

Scientific Research Applications

Pharmaceutical Research

This compound has potential applications in drug development due to its structural features that may influence biological activity. Research indicates that pyridazinone derivatives often exhibit pharmacological properties such as anti-inflammatory and analgesic effects. The thiazole moiety is known for its role in enhancing bioactivity, which could lead to the development of new therapeutic agents targeting various diseases.

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme interactions and inhibition. Its ability to bind to specific proteins makes it a candidate for investigating mechanisms of action in metabolic pathways. For instance, compounds with similar structures have been explored for their roles as enzyme inhibitors in cancer metabolism studies.

Toxicological Studies

Given its classification as a skin and eye irritant , this compound is also relevant in toxicological assessments. Understanding its safety profile is crucial for any potential applications in pharmaceuticals or biochemicals. Research into its toxicological effects can provide insights into safe handling practices and regulatory compliance.

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of pyridazinone derivatives, including compounds structurally similar to 2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one. Results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition highlighted that thiazole-containing compounds could effectively inhibit certain kinases involved in cancer progression. The specific interactions of this compound with these enzymes were studied using kinetic assays, revealing promising results for future drug development .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Potential development of anti-inflammatory and analgesic drugs |

| Biochemical Studies | Investigation of enzyme interactions and metabolic pathways |

| Toxicological Studies | Assessment of safety and irritant properties |

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Substituent-Driven Physicochemical Properties

- Solubility: The 2-aminoethyl group in the target compound significantly improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., dichlorophenyl in or trifluoroethoxy in ). This is critical for oral bioavailability and in vitro assays .

- Lipophilicity : The 2,4-dimethylthiazole group provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the trifluoroethoxy group in increases logP, favoring blood-brain barrier penetration but risking solubility limitations .

Biological Activity

The compound 2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one (CAS No. 1283109-18-1) is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on various research findings, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 250.32 g/mol. The structure incorporates a pyridazine ring substituted with an aminoethyl group and a thiazole moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds often exhibit anticancer properties. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may inhibit key mitotic kinesins like HSET (KIFC1), which are essential for the proper segregation of chromosomes during cell division. Inhibition of these proteins can lead to multipolar spindle formation and subsequent cell death in cancer cells with amplified centrosomes .

- Case Studies : In a study involving centrosome-amplified cancer cells, treatment with similar pyridazine derivatives led to significant increases in multipolar spindle formation, indicating potential as a therapeutic agent against specific cancer types .

Antimicrobial Activity

Pyridazine derivatives have also been reported to possess antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

- In Vitro Studies : Research has demonstrated that certain pyridazine derivatives exhibit antibacterial and antifungal activities against various pathogens. For example, modifications in the thiazole structure can significantly affect the compound's potency against specific bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Substitution on the thiazole ring | Enhances antimicrobial activity |

| Variation in alkyl chain length | Affects potency against cancer cells |

| Presence of hydrogen-bond donors | Critical for binding affinity to target proteins |

Q & A

Basic Questions

Q. What synthetic methodologies are reported for preparing 2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one, and how is purity validated?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with diketones to form the pyridazinone core, followed by functionalization of the thiazole and aminoethyl groups. Key steps include Suzuki-Miyaura coupling for thiazole introduction and nucleophilic substitution for aminoethyl attachment . Purity is validated via HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm), ¹H/¹³C NMR spectroscopy for structural confirmation, and elemental analysis (±0.4% tolerance) .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiazole methyl groups at δ 2.1–2.3 ppm) and carbon backbone.

- FTIR : Identifies functional groups (e.g., pyridazinone C=O stretch at ~1670 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <3 ppm mass accuracy.

- X-ray Crystallography : Resolves 3D structure and hydrogen bonding networks using SHELXL for refinement .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

- Methodological Answer : Kinase inhibition assays (e.g., CDK2 and IKBKG) using recombinant enzymes and ATP-Glo™ luminescence kits to measure IC₅₀ values. Cellular models include cancer cell lines (e.g., MCF-7, HeLa) for viability assays (MTT protocol) .

Advanced Questions

Q. How can hydrogen bonding patterns influence the compound’s crystallographic behavior and solubility?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N–H···O interactions between the pyridazinone and aminoethyl groups. These patterns impact crystal packing density, melting point, and aqueous solubility (logP ~2.5). Solubility is optimized via co-crystallization with counterions (e.g., HCl salts) .

Q. What strategies address conflicting bioactivity data in kinase inhibition assays?

- Methodological Answer :

- Orthogonal Assays : Validate inhibition using biochemical (e.g., kinase-Glo®) vs. cellular (e.g., Western blot for phospho-targets) methods.

- Structural Analysis : Compare binding modes via molecular docking (AutoDock Vina) and co-crystallization with CDK2 (PDB: 1AQ1).

- Assay Conditions : Control ATP concentrations (1 mM vs. physiological 10 mM) and buffer pH (7.4 vs. 6.8) to reconcile discrepancies .

Q. How to optimize the compound’s selectivity for specific kinase targets using SAR studies?

- Methodological Answer :

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 4) to enhance CDK2 affinity (ΔΔG = -2.1 kcal/mol).

- Aminoethyl Substitutions : Replace with bulkier amines (e.g., piperazinyl) to reduce off-target binding to PRKCH.

- Docking Simulations : Use Glide SP scoring to prioritize derivatives with >10-fold selectivity over IKBKG .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.